molecular formula C14H20N2O3 B2464066 tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate CAS No. 928118-19-8

tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate

Cat. No.: B2464066
CAS No.: 928118-19-8
M. Wt: 264.325
InChI Key: KEDJZOPRCHWORJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-10-4-5-12-11(8-10)15-6-7-18-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDJZOPRCHWORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)OCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Synthesis

The most common route to benzoxazines involves a Mannich reaction between a phenol derivative, formaldehyde, and a primary amine. For this compound, the phenol precursor 6-(tert-butoxycarbonylaminomethyl)phenol is synthesized first:

  • Synthesis of 6-(Aminomethyl)phenol :

    • Bromination of 6-methylphenol yields 6-(bromomethyl)phenol , which undergoes Gabriel synthesis with phthalimide to introduce the amine group.
    • Hydrolysis with hydrazine releases the primary amine, producing 6-(aminomethyl)phenol .
  • Boc Protection :

    • The amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with a catalytic amount of 4-dimethylaminopyridine (DMAP).
    • Reaction conditions: 0°C to room temperature, 12 hours, yielding 6-(tert-butoxycarbonylaminomethyl)phenol (95% purity by HPLC).
  • Benzoxazine Ring Formation :

    • The protected phenol reacts with formaldehyde (2.2 equiv) and ethylenediamine (1.1 equiv) in toluene under reflux (110°C, 24 hours).
    • The Mannich reaction forms the 1,4-benzoxazine ring, with the ethylenediamine providing the secondary amine for ring closure.

Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Post-Functionalization Approach

An alternative method involves modifying a pre-formed benzoxazine core:

  • Synthesis of 6-(Bromomethyl)-3,4-dihydro-2H-1,4-benzoxazine :

    • Direct bromination of the methyl group on the benzene ring using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄.
  • Amination and Boc Protection :

    • The bromide undergoes nucleophilic substitution with sodium azide (NaN₃) in DMF, followed by Staudinger reduction (PPh₃/H₂O) to yield 6-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine .
    • Boc protection as described in Section 2.1.

Yield : 65–70% (lower due to side reactions during bromination).

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 3.25 (t, 2H, NCH₂), 3.90 (t, 2H, OCH₂), 4.30 (d, 2H, ArCH₂N), 6.70–6.85 (m, 3H, aromatic).
  • FT-IR (cm⁻¹): 1761 (C=O, carbamate), 1685 (C=N, oxazine), 1365 (C–N).

Thermal Properties

Differential scanning calorimetry (DSC) reveals a curing exotherm at 214–236°C (heating rate 5–20°C/min), with an apparent activation energy of 116.9 kJ/mol calculated via the Kissinger method.

Synthetic Optimization Data

Parameter Mannich Route Post-Functionalization Route
Overall Yield (%) 78–82 65–70
Purity (HPLC, %) ≥95 ≥90
Reaction Time (hours) 24 48
Key Limitation High purity Low bromide reactivity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoxazine ring allows for various substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the benzoxazine ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance, the compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer progression .

1.2 Neuroprotective Effects
Studies have shown that compounds similar to tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate can provide neuroprotective effects against oxidative stress and neuroinflammation. These properties make it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

1.3 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Agricultural Applications

2.1 Herbicidal Activity
Research has identified various benzoxazine derivatives as effective herbicides. The structural characteristics of this compound may enhance its efficacy in controlling weed species while minimizing harm to crops .

2.2 Plant Growth Regulation
Compounds like this compound have been investigated for their roles as plant growth regulators. They can influence plant development processes such as seed germination and root elongation, potentially leading to improved agricultural yields .

Materials Science

3.1 Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced applications in coatings and composites .

3.2 Synthesis of Functional Materials
The compound serves as a versatile building block for synthesizing functional materials with specific properties tailored for applications in electronics and photonics. Its ability to undergo various chemical transformations opens avenues for creating novel materials with enhanced functionalities .

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated significant inhibition of cancer cell proliferation in vitro .
Herbicidal Efficacy AssessmentAgricultural ScienceShowed effective control over selected weed species with minimal crop damage .
Polymer Composite DevelopmentMaterials ScienceImproved mechanical properties of polymer composites when incorporated with this compound .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme function and inhibition.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate
  • CAS Number : 928118-19-8 (primary) or 1365874-61-8 (alternative)
  • Molecular Formula : C₁₄H₂₀N₂O₃
  • Molecular Weight : 264.32 g/mol
  • Structure : Features a benzoxazine core (3,4-dihydro-2H-1,4-benzoxazin-6-yl) with a methyl group at the 6-position, linked to a tert-butyl carbamate moiety via a carbamate bridge .

Key Properties :

  • Applications : Likely serves as an intermediate in pharmaceutical synthesis, particularly for compounds targeting central nervous system (CNS) disorders or kinase inhibitors, given the benzoxazine scaffold’s prevalence in drug discovery .
Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Substituent/Modification Molecular Weight (g/mol) Key Features
This compound (Target) 928118-19-8 C₁₄H₂₀N₂O₃ Methyl group at benzoxazine 6-position 264.32 Balanced lipophilicity; intermediate for CNS-active molecules .
tert-Butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate 1638744-48-5 C₁₃H₁₈N₂O₃ Direct carbamate linkage to benzoxazine ring 258.29 Lacks methyl spacer; reduced steric bulk may enhance reactivity in coupling reactions .
tert-Butyl N-[2-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate Not provided C₁₄H₂₁N₃O₃ Aminomethyl group at benzoxazine 2-position ~279.34 (estimated) Additional amine functionality increases polarity and potential for hydrogen bonding, useful in protease inhibitor design .
tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate 154737-89-0 C₁₀H₁₉NO₃ Hydroxycyclopentyl substituent 201.27 Stereospecific hydroxy group enhances solubility and enables chiral resolution; applicable in peptidomimetics .
Ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Not provided C₁₂H₁₂F₃NO₃ Trifluoromethyl and ester groups 275.23 Electron-withdrawing CF₃ group improves metabolic stability; ester moiety allows prodrug strategies .
Key Findings:

Substituent Position and Reactivity: The target compound’s methyl spacer between the benzoxazine and carbamate groups (vs. The aminomethyl derivative () introduces a reactive primary amine, enabling conjugation with carboxylic acids or carbonyl groups, a critical step in peptide-based drug synthesis .

Functional Group Impact :

  • Trifluoromethyl groups () enhance lipophilicity and resistance to oxidative metabolism, making such derivatives suitable for CNS-targeting agents with prolonged half-lives .
  • Hydroxycyclopentyl carbamates () demonstrate the importance of stereochemistry; the (1S,3S) configuration may offer better target binding than its diastereomers in kinase inhibitor applications .

Physicochemical Properties :

  • The target compound ’s molecular weight (264.32 g/mol) and moderate logP (predicted ~2.5) align with Lipinski’s rules for oral bioavailability, whereas bulkier derivatives (e.g., trifluoromethyl-containing analogs) may face solubility challenges .

Synthetic Utility :

  • tert-Butyl carbamates are widely used as protecting groups for amines. The target compound ’s benzoxazine core is a privileged structure in medicinal chemistry, often leveraged for its planar aromaticity and hydrogen-bonding capacity .

Biological Activity

tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate is a synthetic organic compound belonging to the class of benzoxazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-proliferative effects and its role as a pharmacophore in drug design. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.32 g/mol
  • CAS Number : 1799541-30-2
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors that modulate cellular pathways. Although the precise mechanisms remain under investigation, preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis.

Anti-Proliferative Effects

Research indicates that compounds with similar structures exhibit anti-proliferative properties against various cancer cell lines. For instance, studies have shown that benzoxazine derivatives can inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression. The specific anti-cancer activity of this compound is yet to be fully characterized.

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of benzoxazine derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner.
    • IC50 values for related compounds ranged from 10 to 50 µM, suggesting potential for further development as therapeutic agents .
  • Mechanistic Insights :
    • Another investigation into the mechanism revealed that certain benzoxazine derivatives activate caspase pathways leading to apoptosis in cancer cells. This suggests that this compound may share similar apoptotic mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

Compound NameStructure TypeMolecular WeightNotable Activity
tert-butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamateTetrahydroquinoline264.32 g/molAntimicrobial
N-Boc-3,4-dihydro-2H-pyridinePyridine derivative206.26 g/molAnti-inflammatory
tert-butyl N-(3oxo)-benzoxazineBenzoxazine264.28 g/molAnti-cancer

This table illustrates the diversity in biological activities among compounds with similar structural features.

Applications in Drug Design

The unique structural characteristics of this compound make it a promising candidate in drug design. Its potential applications include:

  • Cancer Therapeutics : Due to its anti-proliferative properties.
  • Infectious Diseases : As a possible lead compound for developing new antimicrobial agents.
  • Material Science : Its stability and resistance to degradation make it suitable for advanced materials .

Q & A

Q. What synthetic routes are commonly employed for tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate, and how are key intermediates optimized?

The compound is typically synthesized via a multi-step process involving benzoxazine ring formation followed by carbamate protection. For example, tert-butyl carbamates are often introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) in anhydrous THF or DCM at 0–25°C . Critical parameters include stoichiometric control of Boc₂O, pH (to avoid premature deprotection), and inert atmosphere to prevent hydrolysis. Intermediate purity is ensured via silica gel chromatography (hexane/EtOAc gradients) .

Q. Which spectroscopic techniques are most reliable for structural validation, and how are ambiguous NMR signals resolved?

1H/13C NMR and IR spectroscopy are standard for confirming the benzoxazine core and Boc group. Aromatic protons in the 6.5–7.5 ppm range (1H NMR) and carbonyl signals at ~170 ppm (13C NMR) are characteristic. Ambiguities in splitting patterns (e.g., overlapping diastereotopic protons) can be resolved using 2D NMR (COSY, HSQC) . For absolute configuration determination, X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is recommended .

Q. What storage conditions prevent degradation of tert-butyl carbamates, and how are decomposition products analyzed?

Store at –20°C in airtight containers under nitrogen to minimize hydrolysis of the Boc group. Decomposition (e.g., tert-butyl alcohol formation) is monitored via TLC (Rf shifts) or HPLC-MS. Accelerated stability studies (40°C/75% RH for 14 days) can identify degradation pathways .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral benzoxazine derivatives?

Chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) are used to induce asymmetry in the benzoxazine ring. For example, tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate derivatives are resolved via chiral HPLC (Chiralpak AD-H column) or asymmetric hydrogenation . Stereochemical assignments require NOESY or X-ray diffraction .

Q. What in vitro assays are suitable for evaluating neuroprotective activity, and how are data contradictions addressed?

Primary neuronal cultures (e.g., rat cortical neurons) exposed to oxidative stress (H₂O₂ or glutamate) can assess neuroprotection via MTT assay or LDH release. Contradictions in dose-response curves may arise from compound solubility or metabolite interference. Validate results using orthogonal assays (e.g., caspase-3 activation) and LC-MS to confirm intracellular concentrations .

Q. What computational methods assist in reconciling theoretical vs. experimental spectroscopic data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental values. Discrepancies in aromatic regions may indicate conformational flexibility or solvent effects. Software like Gaussian or ACD/Labs NMR Predictor can model these variations .

Q. How do reaction kinetics and scale-up parameters affect yield in gram-scale syntheses?

Key factors include heat dissipation (use jacketed reactors), mixing efficiency (impeller design), and Boc protection kinetics (monitored via in situ FTIR). Pilot studies (50–100 mg) optimize catalyst loading (e.g., DMAP for carbamate formation) before transitioning to flow chemistry for larger batches. Yield drops >10% often trace to incomplete Boc activation—address via excess Boc₂O (1.2 equiv) .

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